Cas no 863780-90-9 ((3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate)

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate structure
863780-90-9 structure
Nome del prodotto:(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
Numero CAS:863780-90-9
MF:C22H34O6
MW:394.501767635345
CID:2048241
PubChem ID:101564407

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
    • (3R,5S)-3,5-Diacetoxy-1-(3,4-dimethoxyphenyl)decane
    • Methyl diacetoxy-6-gingerdiol
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate, (3R,5S)- (9CI)
    • (3R,5S)-O-Methyl-[6]-gingerdiol diacetate
    • DTXSID501269408
    • HY-N10792
    • CS-0636076
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate, (3R,5S)-
    • AKOS040734215
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate
    • DA-75476
    • 863780-90-9
    • 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate
    • 1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate
    • LMFA07010756
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate
    • FS-7649
    • [3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate
    • Methyl diacetoxy-[6]gingerdiol
    • QCJKXQWAFFZFLJ-UHFFFAOYSA-N
    • 3-(acetyloxy)-1-(3,4-dimethoxyphenyl)decan-5-yl acetate
    • CHEBI:175968
    • Inchi: 1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1
    • Chiave InChI: QCJKXQWAFFZFLJ-VQTJNVASSA-N
    • Sorrisi: C(C1C=CC(OC)=C(OC)C=1)C[C@@H](OC(=O)C)C[C@@H](OC(=O)C)CCCCC

Proprietà calcolate

  • Massa esatta: 394.23553880g/mol
  • Massa monoisotopica: 394.23553880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 15
  • Complessità: 452
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 71.1Ų
  • XLogP3: 5.1

Proprietà sperimentali

  • Colore/forma: Powder

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70520-5mg
(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
863780-90-9
5mg
¥5002.0 2021-09-08

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Reagents: Sodium bicarbonate
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
5.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
5.2 Reagents: Sodium borohydride ;  6 h, -78 °C
5.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
5.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
5.5 Reagents: Sodium bicarbonate Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
6.2 Reagents: Sodium bicarbonate ;  neutralized
7.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
7.2 -
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
8.2 Reagents: Sodium bicarbonate
9.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
2.2 Reagents: Sodium sulfite Solvents: Water
2.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 -
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Reagents: Sodium bicarbonate
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
3.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
3.2 Reagents: Sodium borohydride ;  6 h, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
3.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
3.5 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: Sodium bicarbonate ;  neutralized
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.2 -
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
6.2 Reagents: Sodium bicarbonate
7.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
2.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
2.2 Reagents: Sodium borohydride ;  6 h, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
2.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
2.5 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.2 -
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
5.2 Reagents: Sodium bicarbonate
6.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
4.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: Sodium borohydride ;  6 h, -78 °C
4.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
4.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
4.5 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
5.2 Reagents: Sodium bicarbonate ;  neutralized
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.2 -
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
7.2 Reagents: Sodium bicarbonate
8.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Sodium borohydride ;  6 h, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
1.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 -
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Reagents: Sodium bicarbonate
5.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Titanium isopropoxide ,  (+)-BINOL Solvents: Dichloromethane ;  1 h, reflux; reflux → rt
1.2 Solvents: Dichloromethane ;  10 min, rt; rt → -78 °C
1.3 10 min, -78 °C; 70 h, -20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
3.2 Reagents: Sodium sulfite Solvents: Water
3.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
8.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
8.2 Reagents: Sodium borohydride ;  6 h, -78 °C
8.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
8.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
8.5 Reagents: Sodium bicarbonate Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
9.2 Reagents: Sodium bicarbonate ;  neutralized
10.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
10.2 -
10.3 Reagents: Ammonium chloride Solvents: Water
11.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
11.2 Reagents: Sodium bicarbonate
12.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Raw materials

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Preparation Products

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd